N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide
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Overview
Description
N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom. The presence of a fluorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide typically involves a multi-step process. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . The reaction conditions often include the use of a copper catalyst and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the spirocyclic structure plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the presence of a diaza group and a phenyl ring.
Difluoroalkylated 2-azaspiro[4.5]decane derivatives: These compounds are synthesized via similar methods and share the spirocyclic core structure.
Uniqueness
N-(3-Fluorophenyl)-8-oxa-2-azaspiro[45]decane-4-carboxamide is unique due to the presence of the fluorophenyl group and the oxa-azaspiro structure
Properties
IUPAC Name |
N-(3-fluorophenyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-11-2-1-3-12(8-11)18-14(19)13-9-17-10-15(13)4-6-20-7-5-15/h1-3,8,13,17H,4-7,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJSUDQSVVMBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCC2C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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